molecular formula C18H13Cl2NO2 B1420674 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-75-1

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420674
CAS No.: 1160263-75-1
M. Wt: 346.2 g/mol
InChI Key: BVFKSTHDXJGDGO-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-67-1; Molecular Formula: C₁₇H₁₁Cl₂NO₂; Molecular Weight: 332.18) is a quinoline-based acyl chloride derivative characterized by a chlorine atom at position 8, a 2-ethoxyphenyl substituent at position 2, and a reactive carbonyl chloride group at position 4 . The ethoxy group (–OCH₂CH₃) on the phenyl ring contributes to its lipophilicity, while the electron-withdrawing chlorine and carbonyl chloride groups enhance its reactivity, making it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and metal-chelating agents . Though discontinued commercially (CymitQuimica Ref: 10-F673397), its structural analogs remain pivotal in medicinal chemistry research .

Properties

IUPAC Name

8-chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-2-23-16-9-4-3-6-12(16)15-10-13(18(20)22)11-7-5-8-14(19)17(11)21-15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFKSTHDXJGDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201539
Record name 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-75-1
Record name 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Quinoline Core

Classical methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis can be employed to synthesize the quinoline core. These methods generally involve the cyclization of aniline derivatives with ketones or aldehydes under acidic conditions. A more recent method involves using 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide in a three-component reaction with a copper salt-D-glucose catalyst, using proline as a ligand and proton source.

Introduction of Chloro and Ethoxy Groups

The chloro and ethoxy groups can be introduced through electrophilic aromatic substitution reactions.

Formation of the Carbonyl Chloride Group

Reacting the quinoline derivative with oxalyl chloride or thionyl chloride in the presence of a base introduces the carbonyl chloride group. A typical method involves treatment of the carboxylic acid intermediate with thionyl chloride (SOCl₂) at 60–80°C.

Detailed Synthesis Procedure

The synthesis of 2-Aryl-quinoline-4-carboxylic Acid Derivatives can be achieved through conventional and microwave-irradiated methods.

General Procedure for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acid Derivatives in the Presence of Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride

  • React appropriate starting materials in the presence of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg).
  • Stir the mixture vigorously at 80 °C under solvent-free conditions for appropriate times (See Table 2 below).
  • Monitor the reaction progress and completion using thin-layer chromatography with n-hexane and ethyl acetate (4:6).
  • Add hot ethanol to the mixture to dissolve the unreacted starting materials and products after the reaction is complete.
  • Separate the Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride using an external magnet.
  • Recrystallize using ethanol to obtain the desired 2-aryl-quinoline-4-carboxylic acid derivatives in high yields.

General Procedure for Recycling and Reusing Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride

  • Perform the model reaction under optimized reaction parameters for 30 min.
  • Add hot ethanol to the reaction mixture after each run.
  • Separate the Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride from the reaction mixture using a simple external magnet, as it is insoluble in the solvent.
  • Wash the recovered catalyst well with ethanol, dry it, and preserve it for the next run.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions:

  • Substitution Reactions: Nucleophilic substitution reactions can occur, where the carbonyl chloride group is replaced by nucleophiles such as amines or alcohols.
  • Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced under specific conditions to form different derivatives.
  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Data Validation

  • Synthetic reproducibility : Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) and optimize drying (MgSO₄ vs. molecular sieves) for intermediates.
  • Crystallization protocols : Slow evaporation from dichloromethane/hexane (1:5) yields diffraction-quality crystals.
  • Data validation : Cross-reference NMR shifts with computed values (B3LYP/6-31G*) to confirm assignments.

Table of Characterization Data

Property Value Source
IUPAC Name 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Molecular Formula C18H13Cl2NO2
Molecular Weight 346.2 g/mol
CAS No. 1160263-31-9 (for 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride)
InChI InChI=1S/C18H13Cl2NO2/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-10H,2H2,1H3
Canonical SMILES CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl

Chemical Reactions Analysis

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, silica gel, and palladium catalysts . The major products formed from these reactions are various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is utilized in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases, including cancer and infectious diseases. The compound has shown potential in inhibiting enzymes critical for DNA replication and repair, leading to apoptosis in cancer cells.

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable building block in organic synthesis.

Proteomics Research

In proteomics, this compound is employed to study enzyme mechanisms and protein interactions. It can selectively inhibit certain proteases, providing insights into biochemical pathways and enzyme functionalities .

Table 2: Summary of Applications

Application AreaDescription
Medicinal ChemistrySynthesis of therapeutic agents; enzyme inhibition leading to cancer cell apoptosis
Synthetic Organic ChemistryIntermediate for complex organic molecules; participates in various chemical reactions
Proteomics ResearchTool for studying enzyme mechanisms; selective protease inhibition

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of quinoline, including this compound, exhibit promising anticancer properties. In vitro studies showed that upon treatment with the compound, cancer cell lines experienced significant reductions in viability due to induced apoptosis through enzyme inhibition .

Case Study 2: Proteomics Tool

In a study focused on proteomics, researchers utilized this compound to investigate the mechanisms of specific proteases. The selective inhibition provided clarity on how these enzymes function within metabolic pathways, revealing potential therapeutic targets for drug development.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its desired effects. For example, in medicinal chemistry, it may interact with bacterial enzymes to exert antibacterial properties .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • Electron-Donating Groups (e.g., Methoxy, Ethoxy): 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (C6 in ): The 4-methoxy group increases electron density on the quinoline core, altering NMR chemical shifts (e.g., downfield shifts in aromatic protons due to resonance effects) .
  • Electron-Withdrawing Groups (e.g., Halogens, CF₃): 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (C3 in ): The 4-chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions. Its $ ^1H $ NMR shows upfield shifts for protons near the chlorine due to deshielding . 8-Chloro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carbonyl chloride (D7 in ): The CF₃ group significantly lowers electron density, increasing stability against hydrolysis but reducing solubility in polar solvents .

Heterocyclic Substituents

  • Thienyl Derivatives: 8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (sc-337427): The thienyl group introduces π-π stacking interactions, enhancing crystallinity. Its $ ^{13}C $ NMR shows distinct peaks for thiophene carbons (e.g., 125–130 ppm) . 2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160254-07-8): The methyl group at position 8 sterically shields the quinoline core, reducing reactivity compared to the unsubstituted analog .

Functional Group Modifications

  • Carboxylic Acid Derivatives: 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS: 863180-69-2): Replacing the carbonyl chloride with a carboxylic acid (–COOH) decreases electrophilicity but improves water solubility. This derivative is used in metal-chelating applications . 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 669739-31-5): The hydroxyl group enables hydrogen bonding, enhancing binding to biological targets like enzymes .

Physicochemical and Spectral Properties

Compound Name Molecular Weight Key Substituents Melting Point (°C) $ ^1H $ NMR (δ, ppm) Highlights Hazard Class
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride 332.18 2-Ethoxyphenyl, Cl, COCl N/A Aromatic H: 7.2–8.5; OCH₂CH₃: 1.4 (t), 4.1 (q) Irritant (H314, H290)
8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (C3) 341.63 4-Chlorophenyl, Cl, COCl 145–147 Aromatic H: 7.6–8.3; Cl–C aromatic: deshielded Corrosive (UN 3261)
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (sc-337405) 346.21 3-Methoxyphenyl, Cl, COCl N/A OCH₃: 3.9 (s); Aromatic H: 6.9–8.2 Irritant
8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride (sc-337425) 337.24 5-Ethyl-2-thienyl, Cl, COCl N/A Thienyl H: 6.8–7.1; CH₂CH₃: 1.3 (t), 2.7 (q) Not classified

Biological Activity

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative recognized for its diverse biological activities. Its structure incorporates a quinoline core, which is essential for its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and proteomics.

Chemical Structure and Properties

The molecular formula of this compound is C18H13Cl2NO2, with a molecular weight of 346.21 g/mol. The compound features a chloro group and an ethoxy group, both of which contribute to its biological activity and chemical reactivity.

Structural Characteristics

FeatureDescription
Molecular Formula C18H13Cl2NO2
Molecular Weight 346.21 g/mol
Functional Groups Chloro, Ethoxy
Core Structure Quinoline

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Interactions : The compound has been shown to modulate the activity of proteases, leading to either inhibition or activation based on the context. This modulation can influence cellular processes such as signaling pathways and gene expression.
  • Cellular Effects : It affects cellular metabolism and growth by altering the expression of genes involved in these processes. The compound's ability to bind to biomolecules results in various biochemical effects that can be harnessed for therapeutic purposes.
  • Potential Therapeutic Applications : Due to its interaction with specific enzymes and proteins, this compound is being investigated for its potential applications in treating diseases such as cancer and bacterial infections.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymes : The compound can inhibit enzymes critical for DNA replication and repair, leading to apoptosis in cancer cells.
  • Protein Binding : It interacts with various proteins, influencing their activity and stability.
  • Modulation of Signaling Pathways : By affecting receptor interactions, the compound can modulate intracellular signaling pathways, impacting cellular responses .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Proteomics Research : In proteomics studies, this compound has been utilized as a tool for studying enzyme mechanisms and protein interactions. Its ability to selectively inhibit certain proteases makes it valuable for elucidating biochemical pathways.
  • Anticancer Activity : Research has demonstrated that quinoline derivatives, including this compound, show promising anticancer properties by inducing apoptosis in cancer cell lines through enzyme inhibition and disruption of metabolic pathways.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chlorideC18H13Cl2NO2Different ethoxy position
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chlorideC18H13Cl2NO2Alternative ethoxy position
8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chlorideC17H11Cl2NO2Methoxy group instead of ethoxy

This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of quinoline derivatives.

Q & A

Q. Can the compound serve as a precursor for metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Coordination Screening : React with transition metals (e.g., Co²⁺, Cu²⁺) in DMF/ethanol.
  • Porosity Analysis : Perform BET surface area measurements on resulting MOFs.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride

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